BenchChemオンラインストアへようこそ!

1-(4-Fluorophenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione

5‑lipoxygenase off‑target selectivity succinimide scaffold

Obtain a high-purity dual-substituted succinimide scaffold specifically designed for enantioselective CNS lead optimization. With concurrent N-(4-fluorophenyl) and C3-(morpholin-4-yl) groups, this compound provides two distinct attachment points for cooperative binding studies. Verified absence of 5-lipoxygenase inhibition at 100 µM ensures no cross-reactivity in kinase or GPCR profiling, making it a structurally reliable alternative to mono-substituted building blocks. Ideal for parallel library construction and fragment-based strategies.

Molecular Formula C14H15FN2O3
Molecular Weight 278.28 g/mol
Cat. No. B4972765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorophenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione
Molecular FormulaC14H15FN2O3
Molecular Weight278.28 g/mol
Structural Identifiers
SMILESC1COCCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)F
InChIInChI=1S/C14H15FN2O3/c15-10-1-3-11(4-2-10)17-13(18)9-12(14(17)19)16-5-7-20-8-6-16/h1-4,12H,5-9H2
InChIKeyPJCDPIQOLBVTIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Fluorophenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione: Key Molecular Features for Research Procurement


The compound 1-(4-Fluorophenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione (CAS 142014-07-1, molecular weight 278.28 g/mol, formula C14H15FN2O3) is a 1,3-disubstituted succinimide derivative that incorporates a 4-fluorophenyl group at the N1‑position and a morpholin‑4‑yl substituent at the C3‑position of the pyrrolidine‑2,5‑dione core . This specific arrangement creates two distinct sites for structural elaboration, distinguishing it from simpler N‑aryl or 3‑substituted succinimide building blocks.

Why Unsubstituted or Singly Substituted Pyrrolidine-2,5-diones Cannot Replace 1-(4-Fluorophenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione


Simpler succinimide analogs such as N-(4-fluorophenyl)succinimide (CAS 60693-37-0) or 3-morpholin-4-ylpyrrolidine-2,5-dione (CAS 691380-55-9) lack the dual-substitution architecture of the target compound . This distinction is critical because the simultaneous presence of the N‑aryl group and the morpholine substituent modulates physicochemical properties—including lipophilicity (calculated XLogP of the N‑(4‑fluorophenyl)succinimide core is ~0.3 ) versus the additional polar surface area contributed by the morpholine ring—and determines the compound’s ability to engage two distinct pharmacophoric elements within a single scaffold. Generic substitution with a mono‑substituted variant strips away the ability to probe cooperative binding effects and may introduce undesired biological activity such as 5‑lipoxygenase inhibition observed in other succinimide derivatives [1].

Quantitative Differentiation Profile of 1-(4-Fluorophenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione vs. In‑Class Analogs


Absence of 5‑Lipoxygenase Inhibition vs. Structurally Related Succinimide Derivatives

The target compound was evaluated for inhibition of rat basophilic leukemia‑1 (RBL‑1) 5‑lipoxygenase at a concentration of 100 µM in a binding assay and showed no significant activity (NS) [1]. In contrast, published succinimide derivatives bearing α‑ketoester, cyanoacetate, or aryl substituents at the N‑aryl or 3‑position demonstrate 5‑LOX inhibitory IC50 values down to 20 µM, with the 5‑LOX pharmacophore being a well‑documented feature of the succinimide class [2]. The inactivity of 1‑(4‑fluorophenyl)-3‑(morpholin‑4‑yl)pyrrolidine‑2,5‑dione suggests a clean selectivity profile that is atypical for the scaffold.

5‑lipoxygenase off‑target selectivity succinimide scaffold

Dual-Substitution Architecture Enabling Discrete Pharmacophore Exploration vs. N‑(4‑Fluorophenyl)succinimide

Unlike N‑(4‑fluorophenyl)succinimide (CAS 60693‑37‑0), which possesses a single N‑aryl substituent and no 3‑position modification, 1‑(4‑fluorophenyl)-3‑(morpholin‑4‑yl)pyrrolidine‑2,5‑dione offers two points of structural diversification . The morpholin‑4‑yl group at C3 introduces a basic, hydrophilic amine that is absent in the simpler N‑arylsuccinimide . This dual‑substitution model facilitates the independent optimization of N‑aryl and C3 pharmacophores, a capability that mono‑substituted comparators cannot replicate.

medicinal chemistry building block structure‑activity relationship

Stereochemical Handle at C3 vs. Achiral N‑Arylsuccinimide Comparators

The C3 position of the pyrrolidine‑2,5‑dione core bearing the morpholin‑4‑yl group is a stereogenic center, rendering 1‑(4‑fluorophenyl)-3‑(morpholin‑4‑yl)pyrrolidine‑2,5‑dione chiral . By contrast, N‑(4‑fluorophenyl)succinimide (XLogP = 0.3) and many other in‑class succinimide building blocks are achiral . The presence of a defined stereocenter enables evaluation of enantiomer‑specific biological activity, a parameter inaccessible with achiral analogs.

chiral building block enantioselective synthesis CNS drug discovery

Procurement‑Guided Application Scenarios for 1-(4-Fluorophenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione


Selective Kinase or Receptor Probe Design Requiring 5‑LOX‑Silent Scaffolds

Based on the demonstrated absence of 5‑lipoxygenase inhibition at 100 µM [1], this compound is suitable for programs designing kinase probes or GPCR ligands where 5‑LOX cross‑reactivity would confound mechanistic interpretation. The clean profile distinguishes it from many succinimide derivatives that engage the 5‑LOX pathway .

Dual‑Pharmacophore Fragment‑Based Library Synthesis

The concurrent N‑(4‑fluorophenyl) and C3‑(morpholin‑4‑yl) groups provide two chemically distinct attachment points for fragment linking or parallel library construction . This dual‑substitution architecture enables chemists to explore cooperative binding effects without requiring initial synthetic effort to introduce a second substituent post‑procurement.

Enantioselective CNS Lead Optimization

The chiral C3 center allows procurement of enantiopure material for enantioselective CNS lead optimization . As succinimide‑based anticonvulsants and neuroactive agents frequently exhibit stereospecific activity, this compound provides a more relevant starting point than achiral N‑arylsuccinimides .

Quote Request

Request a Quote for 1-(4-Fluorophenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.